

Fadrozole Hydrochloride: A Technical Guide to Cytochrome P450 Aromatase Inhibition

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Compound of Interest

Compound Name: *Fadrozole hydrochloride*

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Abstract

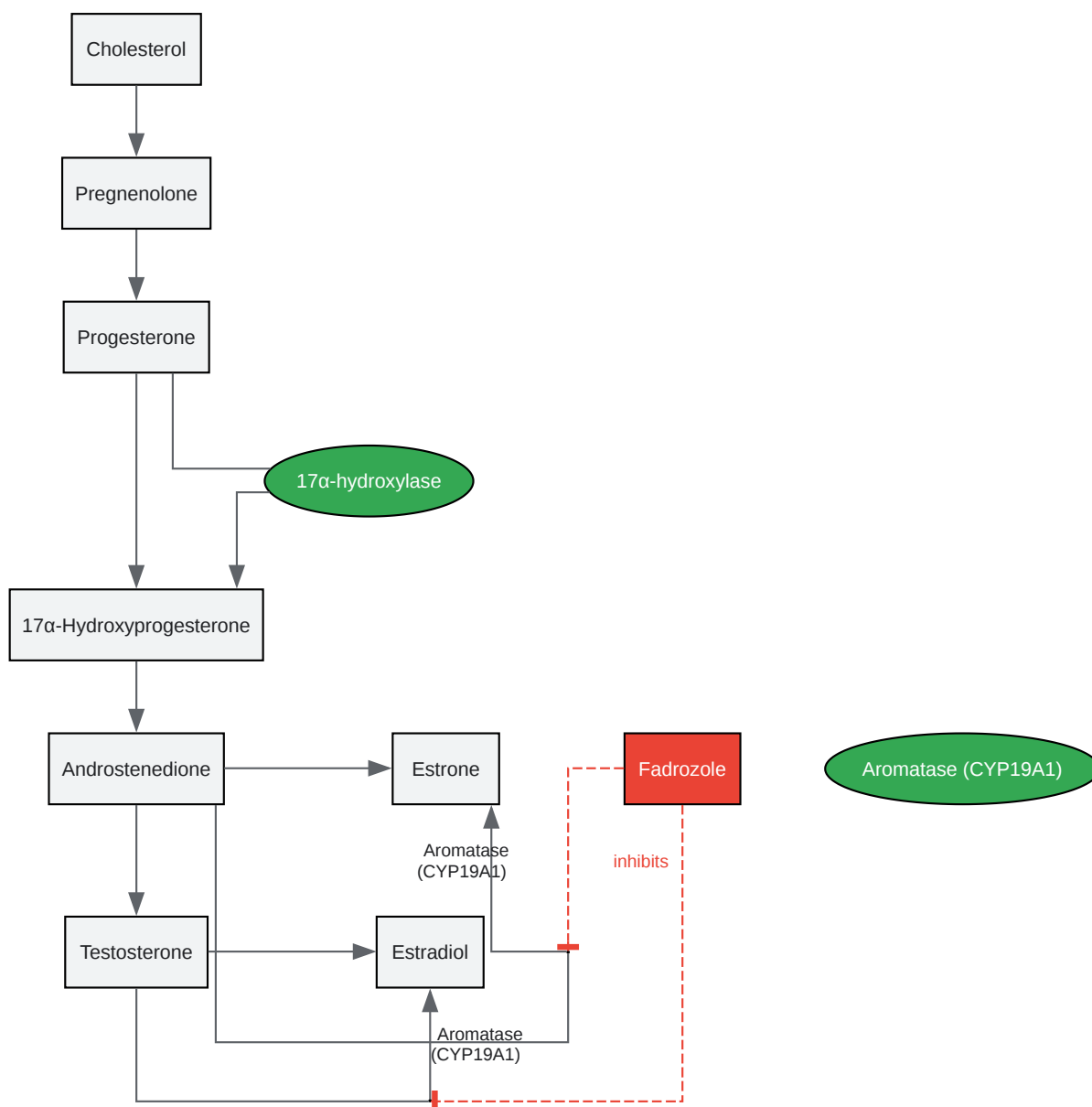
Fadrozole hydrochloride is a potent and selective, non-steroidal inhibitor of cytochrome P450 aromatase (CYP19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[1][2] By competitively blocking the conversion of androgens to estrogens, fadrozole significantly reduces circulating estrogen levels, establishing it as a critical therapeutic agent for estrogen-dependent diseases, most notably hormone-receptor-positive breast cancer.[1][3] This technical guide provides a comprehensive overview of fadrozole's mechanism of action, its inhibitory kinetics against cytochrome P450 enzymes, detailed experimental protocols for its evaluation, and its effects on steroidogenic pathways.

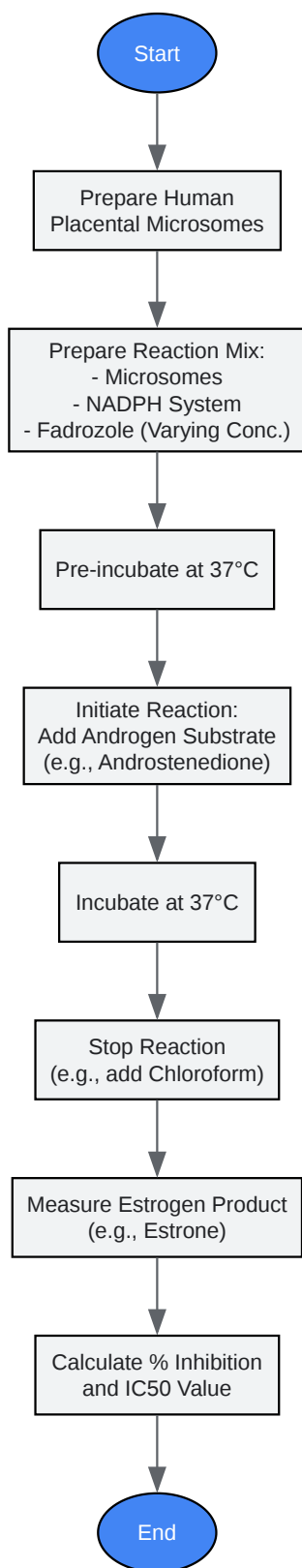
Mechanism of Action

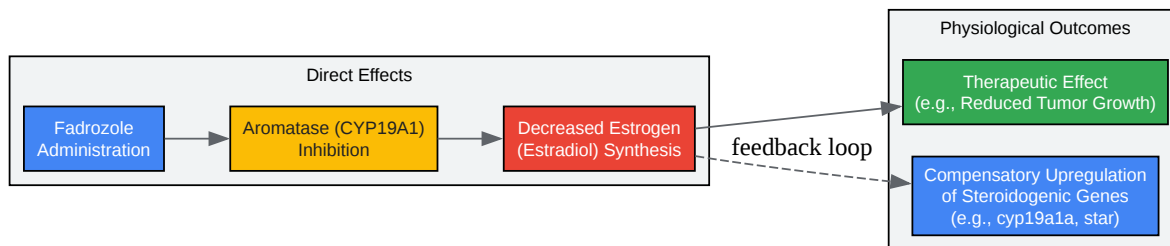
Fadrozole functions as a reversible, competitive inhibitor of aromatase.[2][4] It binds to the heme group of the cytochrome P450 enzyme, thereby blocking the active site and preventing the aromatization of androstenedione and testosterone into estrone and estradiol, respectively.[5][6] This targeted inhibition leads to a systemic reduction in estrogen levels, which can slow the proliferation of estrogen-dependent cancer cells.[1] While highly selective for aromatase, at higher concentrations, fadrozole can also inhibit other P450-mediated steps in steroidogenesis, such as C11-hydroxylase and aldosterone synthase (corticosterone methyloxidase type II).[7][8] However, at therapeutic doses of 1.8–2 mg daily, it effectively blocks aromatase without causing clinically significant inhibition of cortisol or aldosterone biosynthesis.[8]

Steroidogenesis Signaling Pathway

The following diagram illustrates the primary steroid biosynthesis pathway and highlights the specific point of inhibition by fadrozole.







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